molecular formula C6H6N2OS B8457002 2-Hydroxymethylimidazo[5,1-b]thiazole

2-Hydroxymethylimidazo[5,1-b]thiazole

Cat. No. B8457002
M. Wt: 154.19 g/mol
InChI Key: XPEBFUABUNMQRB-UHFFFAOYSA-N
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Patent
US05990101

Procedure details

A 846 mg potion of 2-acetoxymethylimidazo[5,1-b]thiazole was dissolved in a mixed solution of 17 ml of methanol and 1 ml of an aqueous saturated potassium carbonate solution, followed by stirring at room temperature for 1.5 hours. Then, the reaction solution was filtered, and the filtrate was then concentrated under reduced pressure. The resulting residue was purified by a silica gel column chromatograph to obtain 550 mg of the title compound.
Name
2-acetoxymethylimidazo[5,1-b]thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[S:10][C:9]2=[CH:11][N:12]=[CH:13][N:8]2[CH:7]=1)(=O)C>CO.C(=O)([O-])[O-].[K+].[K+]>[OH:4][CH2:5][C:6]1[S:10][C:9]2=[CH:11][N:12]=[CH:13][N:8]2[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
2-acetoxymethylimidazo[5,1-b]thiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=CN2C(S1)=CN=C2
Name
Quantity
17 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a silica gel column chromatograph

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCC1=CN2C(S1)=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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